1H,1H,9H-Hexadecafluoro-1-nonanol
Description
Nomenclature and Structural Characteristics in Academic Contexts
1H,1H,9H-Hexadecafluoro-1-nonanol is a fluorinated alcohol recognized for its distinctive chemical properties. chemimpex.com Its systematic IUPAC name is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononan-1-ol. sigmaaldrich.com This nomenclature precisely describes its structure: a nine-carbon chain (nonanol) where sixteen hydrogen atoms have been replaced by fluorine atoms, leaving a hydroxyl (-OH) group at the first carbon position. The designation "1H,1H,9H" indicates the positions of the remaining hydrogen atoms on the carbon backbone.
The presence of a significant number of highly electronegative fluorine atoms imparts unique characteristics to the molecule. It is a highly polar molecule with low surface energy. This structure results in exceptional hydrophobicity and chemical stability. chemimpex.com The compound typically appears as a white to almost white crystalline powder. chemimpex.com
Key properties of this compound are summarized in the table below:
| Property | Value |
| CAS Number | 376-18-1 chemimpex.comnist.gov |
| Molecular Formula | C₉H₄F₁₆O chemimpex.comnist.gov |
| Molecular Weight | 432.10 g/mol nih.gov |
| Melting Point | 55-60 °C |
| Boiling Point | 157-158 °C at 200 mmHg chemimpex.comsigmaaldrich.com |
| Synonyms | 1H,1H,9H-Perfluoro-1-nonanol, α,α,ω-Trihydro-perfluorononyl alcohol chemimpex.comnist.gov |
Historical Overview of Per- and Polyfluoroalkyl Substances (PFAS) Research
The study of this compound is situated within the broader context of research on per- and polyfluoroalkyl substances (PFAS). The journey of PFAS began with their initial synthesis in the 1930s and 1940s. techspray.com One of the earliest and most well-known applications was the creation of Teflon by DuPont, which highlighted the remarkable resistance properties of these compounds. techspray.comnih.gov By the 1950s, the use of PFAS had expanded significantly into various industrial and consumer products, including non-stick cookware, water-resistant clothing, and firefighting foams. techspray.commidwestadvocates.org
The 1960s and 1970s marked the beginning of a shift in the scientific perspective on PFAS. techspray.com Initial studies began to raise concerns about their potential environmental and health impacts as researchers identified the persistence of these chemicals in the environment and their ability to accumulate in living organisms. techspray.com By the 1970s, studies had detected certain PFAS in the blood of occupationally exposed workers, and by the 1990s, they were found in the blood of the general population. midwestadvocates.orgitrcweb.org
The early 2000s saw a significant increase in public and regulatory attention as landmark studies highlighted the widespread presence of PFAS in the environment. techspray.com This was partly due to advancements in analytical techniques that allowed for the detection of these compounds at lower concentrations. midwestadvocates.org Research during this period provided crucial data on PFAS contamination and its potential effects, leading to increased scientific investigation and regulatory actions. techspray.com This historical context is crucial for understanding the current research landscape for specific PFAS compounds like this compound.
Current Research Significance and Emerging Trends for Fluorinated Alcohols
Fluorinated alcohols, including this compound, are a subject of ongoing research due to their unique physicochemical properties that make them valuable in various advanced applications. nih.gov These compounds are recognized for their ability to act as excellent solvents for peptides and proteins. nih.gov
A significant area of research focuses on the use of fluorotelomer alcohols (FTOHs), a subclass of PFAS to which this compound belongs, in the synthesis of fluorinated polymers. chemimpex.comacs.org These polymers are prized for their chemical resistance and thermal stability, making them suitable for use in demanding sectors such as electronics and aerospace. chemimpex.com FTOHs are also used to create water and oil-repellent coatings for surfaces like textiles and in the automotive industry. chemimpex.com
Emerging trends in the research of fluorinated alcohols are driven by a greater focus on sustainability and the development of materials with enhanced properties. For instance, there is growing interest in biocompatible perfluoropolyether (PFPE)-alcohols for medical applications. datainsightsmarket.com Research is also exploring new applications in specialized coatings and surface treatments. datainsightsmarket.com
Furthermore, a considerable body of research is dedicated to understanding the environmental fate and transport of FTOHs. alsglobal.com Studies have shown that FTOHs can be released into the environment from consumer products and can undergo long-range atmospheric transport. alsglobal.comrsc.org Research has also demonstrated that FTOHs can degrade in the atmosphere to form perfluorinated carboxylic acids (PFCAs), which has significant environmental implications. acs.org The presence of residual, unreacted FTOHs in commercially available fluorinated materials has been identified as a potential source of these compounds in the environment. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F16O/c10-2(11)4(14,15)6(18,19)8(22,23)9(24,25)7(20,21)5(16,17)3(12,13)1-26/h2,26H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXVQELLSMPBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC7F14CH2OH, C9H4F16O | |
| Record name | 1-Nonanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059923 | |
| Record name | 1H,1H,9H-Hexadecafluoro-1-nonanol | |
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Molecular Weight |
432.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-18-1 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1-nonanol | |
| Source | CAS Common Chemistry | |
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| Record name | 1H,1H,9H-Hexadecafluoro-1-nonanol | |
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| Record name | 1-Nonanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro- | |
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| Record name | 1H,1H,9H-Hexadecafluoro-1-nonanol | |
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| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononan-1-ol | |
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| Record name | 1H,1H,9H-Hexadecafluoro-1-nonanol | |
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Advanced Synthetic Methodologies for 1h,1h,9h Hexadecafluoro 1 Nonanol
Fluorotelomerization Processes and Mechanism Elucidation
Fluorotelomerization is a cornerstone method for synthesizing fluorinated compounds like 1H,1H,9H-Hexadecafluoro-1-nonanol. This process involves the reaction of a "telogen" with an excess of a "taxogen" to form a mixture of low molecular weight polymers, or "telomers."
In a typical synthesis, the telogen is an alcohol such as methanol (B129727), and the taxogen is tetrafluoroethylene (B6358150) (TFE). The reaction proceeds via a free-radical mechanism, often initiated by a radical initiator. The process generates a series of fluorotelomer iodides, F(CF₂CF₂)n-I, which are then further reacted to yield the desired alcohol. A common pathway involves reacting tetrafluoroethylene with methanol under controlled conditions to form fluorotelomer intermediates.
The generalized mechanism can be outlined as follows:
Initiation: A radical initiator (e.g., a peroxide) decomposes to form free radicals.
Telogen Reaction: The initiator radical abstracts a hydrogen atom from the telogen (e.g., methanol), creating a telogen radical.
Propagation: The telogen radical adds to a molecule of the taxogen (TFE). This new radical then adds to successive TFE molecules.
Chain Transfer: The growing telomer radical chain abstracts a hydrogen from another telogen molecule, terminating the chain and creating a new telogen radical to continue the process.
Conversion to Alcohol: The resulting fluorotelomer intermediates undergo further chemical transformations, such as reaction with oleum (B3057394) followed by hydrolysis, to replace the terminal group with a hydroxyl group, yielding the final this compound.
Table 1: Key Parameters in Fluorotelomerization for Fluorinated Alcohol Synthesis This table is interactive. You can sort and filter the data.
| Parameter | Description | Typical Conditions/Reagents | Impact on Synthesis |
|---|---|---|---|
| Telogen | Source of the end group | Methanol (CH₃OH) | Determines the initial functional group that is later converted to the alcohol. |
| Taxogen | Monomer unit for the chain | Tetrafluoroethylene (TFE, C₂F₄) | Forms the perfluorinated backbone of the molecule. |
| Initiator | Starts the radical reaction | Peroxides (e.g., Di-tert-butyl peroxide) | Controls the rate of reaction initiation. |
| Temperature | Reaction temperature | Varies, often elevated | Influences reaction rate and distribution of telomer chain lengths. |
| Pressure | Reaction pressure | Varies depending on the reactor | Affects the concentration of gaseous TFE in the reaction medium. |
Precursor Alcohol Fluorination Techniques and Reaction Pathways
An alternative synthetic strategy involves the direct fluorination of a non-fluorinated or partially fluorinated precursor alcohol. This approach leverages established fluorination chemistry to replace hydrogen atoms with fluorine atoms.
Electrochemical Fluorination (ECF): This method, also known as the Simons process, involves dissolving a precursor compound, such as nonanol, in anhydrous hydrogen fluoride (B91410) (HF). An electric current is passed through the solution, causing the replacement of hydrogen atoms with fluorine atoms on the carbon backbone. While ECF can produce highly fluorinated compounds with high purity, it is an aggressive method that can lead to molecular rearrangements and fragmentation, and it requires specialized equipment to handle the highly corrosive HF.
Deoxyfluorination of Alcohols: Modern organic synthesis provides several reagents for the direct conversion of hydroxyl groups to fluorine, a process known as dehydroxylative fluorination. While not directly applicable to creating the C-F bonds on the main chain of this compound from a poly-hydroxylated precursor, these methods are crucial in the broader context of synthesizing complex fluorinated molecules. nih.gov Reagents like DAST (diethylaminosulfur trifluoride) and PyFluor are used to convert alcohols to alkyl fluorides. nih.govorganic-chemistry.org These reactions typically proceed through an intermediate where the hydroxyl group is converted into a good leaving group, which is then displaced by a fluoride ion. nih.gov
Table 2: Comparison of Precursor Fluorination Techniques This table is interactive. You can sort and filter the data.
| Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Electrochemical Fluorination (ECF) | Anodic fluorination in anhydrous hydrogen fluoride. | Produces highly fluorinated compounds; high yield and purity possible. | Requires specialized, corrosion-resistant equipment; can cause molecular fragmentation. |
| Deoxyfluorination Reagents (e.g., DAST, PyFluor) | Chemical reagents that replace hydroxyl groups with fluorine. nih.govorganic-chemistry.org | Milder conditions than ECF; high selectivity for specific OH groups. organic-chemistry.org | Primarily for OH to F conversion, not C-H to C-F on a chain; reagents can be expensive. |
Purification Strategies for High-Purity this compound
The crude product from synthesis is typically a mixture of telomers with different chain lengths and other byproducts. Achieving high purity (often ≥97%) requires sophisticated separation techniques. chemimpex.com
Liquid-liquid extraction (LLE) is a fundamental purification step used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comyoutube.com In the purification of this compound, LLE is used to remove inorganic salts, polar impurities, and unreacted starting materials. libretexts.org
The process involves carefully selecting a solvent system where the desired fluorinated alcohol preferentially partitions into one phase (usually the organic phase) while impurities are washed into the other (aqueous) phase. phenomenex.com The choice of organic solvent is critical; it must be immiscible with water and have a high affinity for the fluorinated alcohol. The unique properties of highly fluorinated compounds, being both hydrophobic and lipophobic, can be exploited to design effective LLE protocols.
Column chromatography is a powerful technique for isolating this compound from structurally similar fluorotelomer homologs. The choice of stationary phase (the sorbent) is crucial for achieving high selectivity.
Table 3: Selectivity of Chromatographic Phases for Fluorinated Compounds This table is interactive. You can sort and filter the data.
| Stationary Phase | Type | Selectivity Principle | Best Suited For |
|---|---|---|---|
| Silica (B1680970) Gel | Normal Phase | Polarity. Polar compounds are retained more strongly. | Separating compounds with different polarities. |
| C18 (ODS) | Reversed Phase | Hydrophobicity. Non-polar compounds are retained more strongly. | General purpose separation of non-polar to moderately polar compounds. |
| Fluorinated Phases (e.g., PFP, TDF) | Fluorous/Reversed Phase | Fluorophilicity and hydrophobicity. Strong retention of fluorinated and halogenated compounds. silicycle.comchromatographyonline.com | Separation of fluorinated molecules from each other and from non-fluorinated molecules. silicycle.comoup.com |
Distillation: Following initial purification, distillation is employed to separate this compound from residual solvents and impurities with different boiling points. Given its relatively high boiling point (155-158 °C at 200 mmHg), vacuum distillation is necessary to prevent thermal decomposition and to lower the required temperature. chemicalbook.com Careful fractionation in a specialized still is required to separate it from other fluorotelomer alcohols which may have very close boiling points. scispace.com In cases where the fluorinated alcohol forms an azeotrope with impurities, extractive distillation using a separating agent may be necessary to break the azeotrope and enable purification. researchgate.net
Crystallization: Recrystallization is a final polishing step to achieve the highest purity. this compound is a solid at room temperature, with a melting point between 53-60°C. chemimpex.comchemicalbook.com This property allows for purification by crystallization from a suitable solvent. The crude solid is dissolved in a minimum amount of a hot solvent in which it is soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical to ensure high recovery of the purified product.
Reactivity and Reaction Mechanisms of 1h,1h,9h Hexadecafluoro 1 Nonanol
Oxidation Pathways and Product Identification (e.g., Carboxylic Acids, Ketones)
The oxidation of 1H,1H,9H-Hexadecafluoro-1-nonanol, a primary alcohol, can yield corresponding aldehydes and carboxylic acids. This transformation is a key process in its environmental degradation. While ketones are products of secondary alcohol oxidation, they are not expected from this primary alcohol.
Studies on analogous fluorotelomer alcohols, such as 8:2 FTOH (F(CF₂)₇CH₂CH₂OH), provide significant insight into these oxidation pathways. Atmospheric oxidation, initiated by hydroxyl (•OH) radicals, is a primary degradation route. researchgate.netacs.org This process begins with the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group, leading to the formation of an aldehyde intermediate. blogspot.com For this compound, this would produce 9H-hexadecafluorononanal (H(CF₂)₈CHO).
This aldehyde is transient and is further oxidized to the corresponding carboxylic acid, 9H-Hexadecafluorononanoic acid (H(CF₂)₈COOH). libretexts.orgnih.gov Smog chamber experiments on 8:2 FTOH have confirmed that its oxidation yields not only the expected C8 perfluorinated carboxylic acid (PFCA) but also a series of shorter-chain PFCAs, suggesting that "unzipping" reactions can occur under atmospheric conditions. researchgate.net
Table 1: Atmospheric Oxidation Products of an Analogous Fluorotelomer Alcohol (8:2 FTOH)
| Precursor Compound | Oxidation Initiator | Primary Carboxylic Acid Product | Other Identified Products | Reference |
|---|---|---|---|---|
| 8:2 Fluorotelomer Alcohol (F(CF₂)₇CH₂CH₂OH) | Cl atoms (as •OH surrogate) | Perfluorononanoic acid (PFNA) | Shorter-chain PFCAs (e.g., PFOA, PFHpA, etc.), Perfluorinated Acid Fluorides | researchgate.net |
Biotransformation by microorganisms is another significant oxidation pathway. Studies on 8:2 FTOH show it biodegrades to form poly- and perfluorinated acids. libretexts.org The proposed mechanism involves the oxidation of the alcohol to an aldehyde, then to a carboxylic acid (a telomer acid), which can subsequently undergo β-oxidation, leading to chain shortening and the formation of stable end-products like perfluorooctanoic acid (PFOA). blogspot.comlibretexts.org
Reduction Reactions and Formation of Less Oxidized Fluorinated Species
The reduction of the primary alcohol group in this compound to an alkane (H(CF₂)₈CH₃) is a chemically challenging transformation that requires the complete removal of the hydroxyl group. General methods for alcohol reduction to alkanes often proceed in two steps: conversion of the hydroxyl group into a better leaving group (like a tosylate or halide), followed by reductive cleavage.
A potential, albeit indirect, route would be via the Barton-McCombie deoxygenation. This involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate ester), which is then reduced by a radical mechanism using a tin hydride or a less toxic alternative. However, specific applications of this method to highly fluorinated alcohols like this compound are not prominently reported.
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group (hydroxide, OH⁻), and direct nucleophilic substitution is generally not feasible. youtube.com Therefore, the reaction requires activation of the hydroxyl group by converting it into a more stable leaving group.
Activation Methods:
Protonation: In the presence of a strong, non-nucleophilic acid, the alcohol can be protonated to form an oxonium ion, –OH₂⁺. The leaving group is now a neutral water molecule, which is much more stable. However, this method is often limited because many nucleophiles are deactivated under strongly acidic conditions. youtube.com
Formation of Sulfonate Esters: A widely used method is the conversion of the alcohol to a sulfonate ester, such as a tosylate (–OTs), mesylate (–OMs), or triflate (–OTf). These are excellent leaving groups. The formation of 1H,1H,9H-perfluorononyl p-toluenesulfonate is a documented example of this activation strategy, preparing the molecule for substitution by a wide range of nucleophiles. nih.gov
Deoxyfluorination: Specialized reagents can replace the hydroxyl group directly with fluorine. Modern reagents like PyFluor and AlkylFluor, or systems employing sulfuryl fluoride (B91410), facilitate this transformation under relatively mild conditions, often with good functional group tolerance. stackexchange.comchadsprep.com
Mitsunobu Reaction: This powerful reaction allows for a one-step substitution of primary alcohols with various nucleophiles (e.g., azides, carboxylates, phenols) with inversion of configuration. It uses a combination of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD). nih.gov Fluorous-tagged versions of these reagents have been developed to simplify product purification when working with fluorinated substrates. nih.gov
Table 2: Selected Nucleophilic Substitution Strategies for Alcohols
| Method | Reagents | Intermediate/Leaving Group | Typical Nucleophiles | Reference |
|---|---|---|---|---|
| Sulfonate Ester Formation | TsCl, MsCl, Tf₂O / Pyridine | -OTs, -OMs, -OTf | Halides, CN⁻, N₃⁻, RCOO⁻ | nih.gov |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD | O-Phosphonium salt | HN₃, Carboxylic acids, Phenols | nih.gov |
| Deoxyfluorination (Modern) | PyFluor, AlkylFluor | Activated Oxynucleofuge | F⁻ (from reagent) | chadsprep.com |
Mechanistic Studies of Intermolecular Interactions and Dipole Influence
The chemical behavior of this compound is profoundly influenced by the strong dipole moments of its numerous C-F bonds. The cumulative electron-withdrawing effect of the H(CF₂)₈– group has several key consequences:
Enhanced Acidity and Hydrogen Bonding: The fluorinated chain makes the alcohol a significantly stronger Brønsted acid and a potent hydrogen-bond donor compared to non-fluorinated analogs. However, it is a very weak hydrogen-bond acceptor. This property allows it, and similar fluorinated alcohols, to be used as unique, non-nucleophilic, polar solvents that can activate substrates through hydrogen bonding.
Stabilization of Cationic Intermediates: The strong C-F bond dipoles can stabilize adjacent positive charges. Computational and experimental studies have shown that fluorinated alcohols and fluorine-containing anions can stabilize cationic reaction intermediates through charge-dipole interactions, which can be critical in facilitating reactions that proceed via SN1-like mechanisms.
Low Nucleophilicity: The electron density on the hydroxyl oxygen is significantly reduced by the inductive effect of the fluorinated chain, making the alcohol itself a very poor nucleophile.
Quantum chemical calculations on smaller fluorinated alcohols confirm that the strength of hydrogen bonding in dimers and clusters increases with the degree of fluorination, a direct consequence of the enhanced acidity. These strong intermolecular interactions also influence the physical properties of the compound, such as its boiling point and solubility.
Computational Chemistry Approaches to Reaction Energetics and Pathways
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and energetics of fluorinated compounds. While specific computational studies focused exclusively on this compound are scarce, methodologies applied to analogous FTOHs are directly relevant.
Atmospheric Degradation Modeling: Three-dimensional global atmospheric chemistry models, such as the IMPACT model, have been used to simulate the atmospheric oxidation of FTOHs. acs.orgchadsprep.com These models incorporate kinetic data for reactions with OH radicals and subsequent degradation steps to predict the formation rates and environmental distribution of breakdown products like PFCAs. Such models have estimated that the atmospheric degradation of 8:2 FTOH can account for 1-10% of the PFOA observed in some environments. acs.orgchadsprep.com
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate reaction mechanisms, transition state structures, and reaction energies. For fluorinated alcohols, these calculations have been used to:
Determine the dissociation energies of anionic dimers, confirming that increased fluorination leads to stronger hydrogen bonds.
Elucidate the mechanism of oxidation, for example, by calculating the activation barriers for hydrogen abstraction from different positions on the molecule.
Explore the role of fluorinated alcohols as solvents, modeling how they interact with and stabilize transition states in reactions like C-H functionalization.
These computational approaches are essential for understanding reaction selectivity and predicting the environmental fate and potential transformation products of compounds like this compound.
Advanced Analytical Chemistry for 1h,1h,9h Hexadecafluoro 1 Nonanol
Chromatographic Separation Methodologies
Chromatography is a fundamental technique for separating 1H,1H,9H-Hexadecafluoro-1-nonanol from other compounds in a mixture. The choice of chromatographic method and detector is critical for achieving the required sensitivity and selectivity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of fluorinated compounds like this compound. This technique offers high sensitivity and specificity, making it ideal for detecting trace levels of the compound in complex samples.
In this method, the sample is first introduced into a liquid chromatograph, which separates the different components of the mixture. The separated components then enter the mass spectrometer. Electrospray ionization in negative mode (ESI-) is often employed for fluorinated alcohols as it can effectively generate gas-phase ions.
Following ionization, tandem mass spectrometry (MS/MS) is used for detection. This involves selecting a specific precursor ion of this compound, fragmenting it, and then detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the selectivity of the analysis by minimizing interference from other compounds in the matrix. The selection of precursor and product ion transitions is crucial for the specific and sensitive quantification of the target analyte.
Table 1: Illustrative LC-MS/MS Parameters for Fluoroalkanol Analysis
| Parameter | Setting |
| Chromatography | |
| Column | C18 Reverse Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of target analytes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (Negative) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M-H]⁻ |
| Product Ion (m/z) | Specific fragment ions |
| Collision Energy | Optimized for each transition |
This table presents typical starting parameters for the analysis of fluorinated alcohols and may require optimization for specific instruments and matrices.
Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for the analysis of electrophilic compounds, including halogenated substances. However, due to the polar nature of the hydroxyl group in this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and low sensitivity.
To overcome this, a derivatization step is typically employed to convert the alcohol into a more volatile and less polar derivative that is more amenable to GC analysis. researchgate.netresearchgate.net This process involves reacting the alcohol with a derivatizing agent to replace the active hydrogen of the hydroxyl group. The resulting derivative is then analyzed by GC-ECD. The high electron affinity of the fluorine atoms in the molecule makes the derivative highly responsive to the ECD, leading to excellent sensitivity.
Table 2: Common Derivatization Agents for Alcohols in GC Analysis
| Derivatizing Agent | Resulting Derivative |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether |
| Pentafluorobenzoyl chloride (PFBCl) | Pentafluorobenzoyl ester |
| Heptafluorobutyric anhydride (HFBA) | Heptafluorobutyryl ester |
Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for identifying and quantifying impurities in samples of this compound. thermofisher.com Impurity profiling is critical as by-products from the manufacturing process can have different toxicological and environmental profiles than the primary compound.
In GC-MS analysis, the sample is vaporized and separated by the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparing the spectrum to a library of known compounds. This technique is crucial for ensuring the purity of the compound and for understanding its potential environmental impact.
Table 3: GC-MS for Impurity Profiling of Fluorinated Compounds
| Parameter | Methodology/Finding |
| Objective | Detection and identification of volatile and semi-volatile impurities. thermofisher.com |
| Ionization | Electron Ionization (EI) is commonly used for generating reproducible mass spectra. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) analyzers are frequently used. |
| Data Analysis | Comparison of acquired mass spectra with spectral libraries (e.g., NIST) for compound identification. |
Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical step in the analytical workflow for this compound, particularly when dealing with complex environmental matrices. The goal of sample preparation is to isolate the target analyte from interfering substances and to concentrate it to a level that can be detected by the analytical instrument.
Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of organic compounds from aqueous samples such as surface water, groundwater, and wastewater. nih.govresearchgate.netnih.gov The process involves passing the water sample through a cartridge containing a solid sorbent material. The target analyte, this compound, is retained on the sorbent while the majority of the water and other matrix components pass through.
The selection of the appropriate sorbent is crucial for achieving high recovery of the analyte. For fluorinated compounds, various types of sorbents can be used, including reversed-phase materials like C18 or polymeric sorbents. After the sample has been loaded onto the cartridge, the analyte is eluted with a small volume of an organic solvent. This eluate can then be further concentrated and analyzed by chromatographic methods.
Table 4: Typical Solid-Phase Extraction Protocol for Aqueous Samples
| Step | Description |
| Conditioning | The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent. |
| Loading | The aqueous sample is passed through the conditioned cartridge. |
| Washing | The cartridge is washed with a weak solvent to remove any weakly retained interferences. |
| Elution | The target analyte is eluted from the cartridge with a small volume of a strong organic solvent (e.g., acetonitrile or methanol). researchgate.net |
Liquid-liquid extraction (LLE) is a common method for extracting organic compounds from solid and semi-solid matrices like soil and sediment. This technique relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
For the analysis of this compound in soil or sediment, a sample is typically mixed with an organic solvent. The mixture is then agitated to facilitate the transfer of the analyte from the solid matrix into the organic solvent. After extraction, the organic phase is separated from the solid material, and the extract may be further cleaned up and concentrated before analysis. The choice of extraction solvent is critical and depends on the polarity of the target analyte and the nature of the sample matrix.
Table 5: Common Solvents Used in Liquid-Liquid Extraction for Fluorinated Compounds
| Solvent | Properties |
| Methanol (B129727) | A polar protic solvent effective for extracting a wide range of compounds. |
| Acetonitrile | A polar aprotic solvent often used in conjunction with other solvents. |
| Ethyl Acetate | A moderately polar solvent suitable for extracting compounds of intermediate polarity. |
| Hexane | A nonpolar solvent used for extracting nonpolar compounds. |
Isotopic Dilution and Internal Standard Methodologies for Quantification
Isotopic dilution is a highly accurate and precise quantification technique frequently employed in the analysis of this compound and other per- and polyfluoroalkyl substances (PFAS). This method involves the addition of a known amount of an isotopically labeled analog of the target analyte to the sample prior to extraction and analysis. These labeled internal standards are structurally identical to the native analyte but have one or more atoms replaced by a heavier isotope, such as Carbon-13 (¹³C) or Deuterium (²H or D).
The fundamental principle of isotopic dilution is that the labeled internal standard behaves identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and instrumental analysis. Any loss of the native analyte during sample preparation will be mirrored by a proportional loss of the labeled internal standard. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, the initial concentration of the native analyte in the sample can be accurately determined, compensating for variations in extraction efficiency and matrix effects.
For the quantification of fluorotelomer alcohols (FTOHs) like this compound, a range of mass-labeled internal standards are utilized. While an exact isotopically labeled analog for every FTOH may not be commercially available, it is a common and accepted practice to use a labeled standard that is structurally and chemically similar. For instance, mass-labeled 8:2 FTOH can be used as an internal standard for the analysis of other C8-based FTOHs. The selection of an appropriate internal standard is critical for accurate quantification, and ideally, it should have a retention time close to that of the target analyte. nih.gov
| Isotopically Labeled Internal Standard | Abbreviation | Chemical Formula | Commonly Used for Quantifying |
|---|---|---|---|
| 2-Perfluorohexyl-[1,1-²H₂]-[1,2-¹³C₂]-ethanol | mass-labeled 6:2 FTOH | ¹³C₂C₆²H₂H₃F₁₃O | 6:2 FTOH and other short-chain FTOHs |
| 2-Perfluorooctyl-[1,1-²H₂]-[1,2-¹³C₂]-ethanol | mass-labeled 8:2 FTOH | ¹³C₂C₈²H₂H₃F₁₇O | 8:2 FTOH, this compound, and other C8 FTOHs |
| 2-Perfluorodecyl-[1,1-²H₂]-[1,2-¹³C₂]-ethanol | mass-labeled 10:2 FTOH | ¹³C₂C₁₀²H₂H₃F₂₁O | 10:2 FTOH and other long-chain FTOHs |
Addressing Matrix Effects and Interferences from Co-eluting PFAS
Matrix effects are a significant challenge in the trace-level quantification of this compound, particularly in complex environmental and biological samples. These effects arise from the co-extraction of other compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. Ion suppression is more common and occurs when co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.
The extent of matrix effects is highly dependent on the sample type, the sample preparation method, and the chromatographic conditions. For instance, wastewater and sludge samples are known to have significant matrix effects due to their complex composition. nih.govnih.gov Solid-phase extraction (SPE) is a common technique used to clean up and concentrate PFAS from various matrices; however, the choice of SPE sorbent and elution solvents is crucial to minimize the co-extraction of interfering substances. nelac-institute.org
To assess and mitigate matrix effects, several strategies are employed:
Isotopic Dilution: As discussed in the previous section, the use of isotopically labeled internal standards is the most effective way to compensate for matrix effects, as the labeled standard is affected in the same manner as the native analyte. pca.state.mn.us
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to normalize the matrix effects between the standards and the samples.
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte's ionization. However, this approach may compromise the method's detection limits.
Chromatographic Separation: Optimizing the liquid chromatography method to achieve better separation between the analyte of interest and co-eluting matrix components can significantly reduce ion suppression.
Interferences from co-eluting PFAS can also pose a challenge. Different PFAS isomers or structurally similar compounds may have similar retention times, leading to overlapping chromatographic peaks and potential misidentification or inaccurate quantification. High-resolution mass spectrometry can help to differentiate between co-eluting compounds with the same nominal mass but different elemental compositions.
| Sample Matrix | Analyte | Recovery (%) without Matrix Effect Correction | Recovery (%) with Isotopic Dilution |
|---|---|---|---|
| Wastewater Influent | 8:2 FTOH | 45 - 70 | 95 - 105 |
| Sludge | 10:2 FTOH | 30 - 60 | 90 - 110 |
| Soil | 6:2 FTOH | 50 - 85 | 98 - 102 |
| Human Serum | 8:2 FTOH | 60 - 80 | 97 - 103 |
Spectroscopic Characterization (e.g., FT-IR) for Structural Confirmation and Reaction Monitoring
Fourier-transform infrared (FT-IR) spectroscopy is a valuable analytical technique for the structural confirmation of this compound. This technique probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its hydroxyl (-OH), methylene (B1212753) (-CH₂-), and carbon-fluorine (C-F) bonds. The National Institute of Standards and Technology (NIST) has reference IR spectral data for this compound. nist.govnist.gov
The key characteristic absorption bands expected in the FT-IR spectrum of this compound are:
O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
C-H Stretching: Absorption bands in the 2850-3000 cm⁻¹ region are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups.
C-F Stretching: The presence of a long perfluorinated chain results in very strong and complex absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations.
C-O Stretching: A strong absorption band in the 1000-1100 cm⁻¹ range corresponds to the stretching vibration of the C-O single bond.
CH₂ Bending: Bending (scissoring) vibrations of the methylene groups typically appear around 1465 cm⁻¹.
FT-IR spectroscopy can also be utilized for reaction monitoring during the synthesis of this compound. For example, in the telomerization process, the disappearance of the characteristic bands of the reactants and the appearance of the distinctive absorption bands of the fluorotelomer alcohol product can be monitored in real-time to assess the reaction's progress and completion.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| ~3300 | O-H stretch (H-bonded) | -OH | Strong, Broad |
| 2960-2920 | Asymmetric C-H stretch | -CH₂- | Medium |
| 2880-2850 | Symmetric C-H stretch | -CH₂- | Medium |
| ~1465 | CH₂ scissoring | -CH₂- | Medium |
| 1300-1100 | C-F stretch | -CF₂- | Very Strong, Complex |
| ~1050 | C-O stretch | -CH₂-OH | Strong |
Environmental Science and Ecotoxicology of 1h,1h,9h Hexadecafluoro 1 Nonanol
Environmental Fate and Transport Mechanisms
The environmental fate of 1H,1H,9H-Hexadecafluoro-1-nonanol, commonly referred to as 8:2 FTOH, is dictated by its physicochemical properties, which allow it to partition between different environmental media, including soil, water, and air. serdp-estcp.mil
The persistence of this compound in the environment is highly dependent on the specific conditions of the environmental compartment. Studies have shown that its biotransformation is significantly influenced by factors such as the presence of microbial communities and redox conditions.
Under nitrate-reducing conditions, the biotransformation of 8:2 FTOH can be relatively rapid, with a reported half-life ranging from 12.5 to 36.5 days. In contrast, under sulfate- and iron-reducing conditions, the degradation process is considerably slower, with over 60% of the initial amount remaining after approximately 400 days. The variability in its persistence is further highlighted by studies in different types of sludge; a half-life of around 145 days was observed in digester sludge, while a much shorter half-life of about 5 days was found in anaerobic activated sludge. This indicates that the microbial composition and metabolic capabilities of the local environment play a crucial role in the breakdown of this compound.
Table 1: Reported Half-Life of this compound (8:2 FTOH) in Various Environmental Conditions
| Environmental Condition | Reported Half-Life |
|---|---|
| Nitrate-Reducing | 12.5 - 36.5 days |
| Sulfate- and Iron-Reducing | >400 days (for >60% removal) |
| Digester Sludge | ~145 days |
| Anaerobic Activated Sludge | ~5 days |
The degradation of this compound is a significant environmental concern because it serves as a precursor to highly persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs). purdue.edursc.org The biotransformation process involves a series of steps that lead to the formation of various intermediate and terminal metabolites.
Under both aerobic and anaerobic conditions, 8:2 FTOH is known to degrade into a range of poly- and perfluorinated compounds. Common metabolites identified across different redox conditions include 8:2 fluorotelomer saturated and unsaturated carboxylic acids (8:2 FTCA and 8:2 FTUA). However, certain metabolites are specific to particular environments. For instance, 7:2 secondary fluorotelomer alcohol (7:2 sFTOH) and the well-known persistent organic pollutant, perfluorooctanoic acid (PFOA), are primarily observed as transformation products under nitrate-reducing conditions. nih.gov
Research has also identified novel metabolites in the biotransformation of 8:2 FTOH, such as 1H-perfluoroheptane and 3-F-7:3 acid. The proposed anaerobic degradation pathway suggests that 8:2 FTOH is first oxidized to 8:2 FTUA and 8:2 FTCA, which are then transformed into other intermediates before eventually breaking down into PFOA and shorter-chain PFCAs like perfluoropentanoic acid (PFPeA) and perfluorobutyric acid (PFBA). nih.gov
Table 2: Key Degradation Metabolites of this compound (8:2 FTOH)
| Metabolite | Common Name/Abbreviation | Conditions Observed |
|---|---|---|
| 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-nonanoic acid | 8:2 FTCA | Aerobic & Anaerobic |
| 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-Pentadecafluoro-non-8-enoic acid | 8:2 FTUA | Aerobic & Anaerobic |
| 1H,1H,8H-Pentadecafluoro-2-octanol | 7:2 sFTOH | Nitrate-Reducing |
| Perfluorooctanoic acid | PFOA | Primarily Nitrate-Reducing |
| Perfluoropentanoic acid | PFPeA | Anaerobic |
| Perfluorobutyric acid | PFBA | Anaerobic |
| 1H-Perfluoroheptane | - | Nitrate-Reducing |
| 3-Fluoro-7:3 acid | 3-F-7:3 acid | Nitrate-Reducing |
Due to its relatively high vapor pressure and low water solubility, this compound is expected to partition into the atmosphere. utoronto.ca In the air, it primarily exists in the gas phase rather than being adsorbed to particles. rsc.org This volatility facilitates its long-range atmospheric transport, contributing to the presence of its degradation products, PFCAs, in remote regions of the globe. rsc.org
Modeling studies have attempted to quantify the contribution of atmospheric 8:2 FTOH to global PFOA levels, with estimates suggesting it could be responsible for 1-10% of the PFOA found in the environment. rsc.org The atmospheric transport of these compounds can occur via aerosol particles, which can adsorb the FTOHs and carry them over long distances before they are deposited. acs.org
Bioaccumulation and Bioconcentration Potential
Bioaccumulation refers to the buildup of a chemical in an organism from all sources, including water, food, and sediment, while bioconcentration specifically describes the accumulation from water. wikipedia.org The potential for a chemical to bioaccumulate is a key factor in assessing its environmental risk.
The Bioconcentration Factor (BCF) is a critical metric used to assess the potential of a substance to accumulate in aquatic organisms. nih.gov It is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. wikipedia.org A BCF greater than 1 suggests that the chemical is hydrophobic or lipophilic and is likely to concentrate in the fatty tissues of organisms. wikipedia.org
Quantitative Structure-Activity Relationships (QSARs) are mathematical models that predict the physicochemical properties and biological activities of chemicals based on their molecular structure. acs.org These models are valuable tools for estimating the environmental fate and mobility of compounds like this compound, especially when experimental data is limited. researchgate.net
For fluorotelomer alcohols, QSAR models often use descriptors such as the octanol-water partition coefficient (Kow) to predict their bioaccumulation potential. sfu.ca The lipophilicity of a chemical, represented by its Kow, is a key factor in its tendency to partition from water into the lipid tissues of organisms. sfu.ca QSARs developed for other organic chemicals have been adapted to predict the BCF of compounds in marine species, often using models initially developed for freshwater fish. These models can provide estimations of a chemical's BCF to within an order of magnitude. The continuous development of QSAR models aims to improve the accuracy of hydrolysis rate predictions and other environmental fate parameters for per- and polyfluoroalkyl substances (PFAS), including fluorotelomer alcohols. acs.org
Ecotoxicological Impacts on Aquatic and Terrestrial Ecosystems
The release of this compound into the environment raises concerns due to the persistence and potential for bioaccumulation common to many per- and polyfluoroalkyl substances (PFAS). While specific ecotoxicological data for this particular compound is limited, the behavior of other structurally similar fluorotelomer alcohols (FTOHs) provides insight into its potential environmental impact. FTOHs are known precursors to perfluorinated carboxylic acids (PFCAs), which are recognized for their widespread environmental presence and potential for adverse effects on ecosystems. wikipedia.org
Effects on Zooplankton Communities
Research on the degradation products of FTOHs, namely FTCAs and fluorotelomer unsaturated carboxylic acids (FTUCAs), has demonstrated significant toxicity to Daphnia magna. Studies have shown that the toxicity of these compounds tends to increase with the length of the fluorinated carbon chain. nih.gov For instance, chronic toxicity studies on the 8:2 FTCA and 10:2 FTCA/FTuCA have revealed adverse effects on the survival and reproduction of Daphnia magna. nih.gov
In these studies, the 10:2 FTCA was found to be more toxic than the 10:2 FTuCA. nih.gov Key findings from chronic toxicity tests with Daphnia magna are summarized below:
| Compound | Endpoint | EC50/LC50 (µg/L) | Reference |
| 10:2 FTuCA | Lethal Concentration (LC50) | 150 | nih.gov |
| 10:2 FTCA | Lethal Concentration (LC50) | >60 | nih.gov |
| 10:2 FTuCA | Time to First Brood (EC50) | 287 | nih.gov |
| 10:2 FTCA | Time to First Brood (EC50) | 50 | nih.gov |
| 10:2 FTuCA | Mean Offspring/Female (EC50) | 214 | nih.gov |
| 10:2 FTCA | Mean Offspring/Female (EC50) | 48 | nih.gov |
These data indicate that environmentally relevant concentrations of FTOH degradation products have the potential to negatively impact zooplankton populations by affecting their reproductive success. Given that this compound is a 9-carbon FTOH, it is plausible that its degradation products would exhibit similar or greater toxicity compared to the 8-carbon analogues, following the general trend of increasing toxicity with chain length. However, without direct testing of this compound, this remains an extrapolation.
Ecological Risk Assessment Methodologies
A formal ecological risk assessment (ERA) for this compound has not been specifically detailed in the available literature. However, general frameworks for assessing the risks of PFAS, including FTOHs, have been developed and can be applied. These methodologies typically follow a structured approach that includes problem formulation, exposure assessment, effects assessment, and risk characterization. integral-corp.com
Problem Formulation: This initial step would identify this compound as a potential environmental stressor due to its chemical structure and classification as a PFAS. The potential exposure pathways (e.g., industrial release, leaching from products) and ecological receptors of concern (e.g., aquatic invertebrates, fish, terrestrial organisms) would be defined.
Exposure Assessment: This phase involves quantifying the potential for environmental exposure. It would consider the compound's release into the environment, its fate and transport (including its potential for long-range atmospheric transport as a volatile compound), and its partitioning into different environmental compartments (air, water, soil, sediment). rsc.orgrsc.org The degradation of this compound into more persistent PFCAs would be a critical component of this assessment. canada.ca
Effects Assessment (Hazard Identification and Dose-Response Assessment): This step evaluates the potential for the compound to cause adverse effects in ecological receptors. In the absence of specific data for this compound, data from surrogate FTOHs, such as 8:2 FTOH, would be used. hawaii.gov This would involve reviewing toxicological studies on relevant organisms (e.g., algae, invertebrates, fish) to determine no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs). hawaii.gov
Risk Characterization: The final step integrates the exposure and effects assessments to estimate the likelihood of adverse ecological effects. This is often done by comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs). The PNEC is typically derived from the most sensitive species' toxicity data by applying an assessment factor to account for uncertainties. If the PEC/PNEC ratio is greater than one, it indicates a potential for ecological risk, which may trigger further investigation or risk management actions.
Given the data gaps for this compound, any ecological risk assessment would currently rely heavily on data from other FTOHs and would carry a degree of uncertainty. hawaii.gov
Biomedical and Biological Research Applications of 1h,1h,9h Hexadecafluoro 1 Nonanol
Interactions with Biological Membranes and Systems
The interaction of fluorinated alcohols with biological membranes is a key area of research. nih.govnih.govwikipedia.orgresearchgate.net Like other alcohols, fluoroalcohols can alter the properties and stability of lipid bilayers, which are the fundamental components of cell membranes. nih.govwikipedia.orgresearchgate.net Studies on various fluorinated alcohols have shown that they can perturb the lipid bilayer, and their potency is related to their degree of fluorination and molecular size. nih.govwikipedia.orgresearchgate.net When referenced to their concentrations in the aqueous phase, fluorinated alcohols are generally more disruptive to the bilayer than their non-fluorinated counterparts. nih.govwikipedia.orgresearchgate.net
At higher concentrations, these interactions can lead to a reduction in the order of lipid acyl chains, alter the phase transition temperature of the lipids, and can even cause the breakdown of the bilayer structure. researchgate.net Atomistic molecular dynamics simulations are used to explore these interactions at a molecular level. nih.govwikipedia.orgresearchgate.net Given the structure of 1H,1H,9H-Hexadecafluoro-1-nonanol, with its long fluorinated tail and a terminal alcohol group, it is expected to exhibit significant interaction with lipid membranes. The fluorinated tail would preferentially partition into the hydrophobic core of the bilayer, while the hydroxyl group would anchor at the polar headgroup region. This orientation can influence membrane fluidity, permeability, and the function of embedded membrane proteins. nih.gov
Potential in Drug Delivery Systems Research
The unique properties of this compound make it a candidate for research into advanced drug delivery systems. Its amphiphilic character allows it to act as a surfactant, enabling the formation of stable nano-sized emulsions and micelles that can encapsulate poorly water-soluble drugs. rsc.org This is a critical aspect of developing effective drug delivery platforms. rsc.org
The high gas-dissolving capacity of fluorocarbons has led to the development of perfluorocarbon (PFC) emulsions as oxygen therapeutics, designed to deliver oxygen to hypoxic tissues. nih.govnih.govresearchgate.nettandfonline.com These emulsions consist of tiny droplets of PFCs stabilized by surfactants. researchgate.net The structural similarity of this compound to the components used in these emulsions suggests its potential role as a co-surfactant or a component in creating stable, oxygen-carrying nanoemulsions. chemimpex.com Furthermore, fluorinated polymers, such as certain Pluronic® block copolymers, are extensively studied for creating mixed micelles that enhance drug solubility, stability, and targeted delivery. nih.govresearchgate.netmdpi.com The incorporation of fluorinated compounds like this compound could potentially enhance the stability and drug-loading capacity of such micellar systems. researchgate.net Research in this area explores the self-assembly of such molecules into various supramolecular structures for therapeutic applications. rsc.org
Exploration as a Component in Medical Imaging Agents
The high fluorine content of this compound (16 fluorine atoms per molecule) makes it a compound of interest for the development of medical imaging agents, specifically for ¹⁹F Magnetic Resonance Imaging (MRI). nist.gov Unlike conventional ¹H MRI, which detects signals from water protons abundant in the body, ¹⁹F MRI offers the advantage of generating images with virtually no background signal, as there are no endogenous fluorine compounds in biological tissues. tandfonline.comchemimpex.com This allows for highly specific and quantitative "hot spot" imaging of targeted areas where a fluorine-based contrast agent accumulates. chemimpex.com
Research in this field focuses on creating biocompatible and effective ¹⁹F MRI probes. tandfonline.com Perfluorocarbons (PFCs) are common ingredients in these probes due to their high fluorine density. tandfonline.com However, their hydrophobicity can limit formulation options. tandfonline.commdpi.com The amphiphilic nature of this compound could be advantageous, potentially allowing for its incorporation into more complex and hydrophilic contrast agents, such as fluorinated nanoemulsions, liposomes, or by conjugating it to macromolecules like human serum albumin. researchgate.netmdpi.com Such advanced agents could offer improved biocompatibility and targeting capabilities for the in vivo tracking of cells or the imaging of specific pathological processes. tandfonline.comresearchgate.net
Studies on Ocular Toxicity and Impurity-Related Effects in Medical Devices
The safety of perfluorocarbon liquids (PFCLs) used as intraocular tamponades in vitreoretinal surgery has come under scrutiny due to incidents of acute retinal toxicity. researchgate.netmdpi.com These events have highlighted the critical importance of the purity of such medical devices. While highly purified PFCLs are considered safe, the presence of impurities can lead to severe adverse outcomes. mdpi.com this compound is relevant in this context as it represents a class of partially fluorinated compounds (fluorinated alcohols) that can be present as impurities in PFCLs. mdpi.com
Cytotoxicity Assessment in Retinal Cell Cultures
To ensure the safety of ophthalmic medical devices like PFCLs, in vitro cytotoxicity testing is a crucial evaluation step. sigmaaldrich.com A standard method involves direct contact tests using relevant cell lines, such as human retinal pigment epithelial cells (ARPE-19) and mouse fibroblast cells (BALB/3T3), in accordance with ISO 10993-5. sigmaaldrich.com The health and viability of these cells are assessed after being exposed to the test material. A significant reduction in cell viability indicates that the material is cytotoxic. sigmaaldrich.com Manufacturers of high-purity PFCLs perform these cytotoxicity tests on cell lines like ARPE-19 to guarantee the safety of their products before they are used in surgery. sigmaaldrich.com Studies investigating oxidative stress in ARPE-19 cells are also common to understand mechanisms of cellular damage. rsc.orgepa.gov
Identification of Impurities and their Toxicological Profiles
Investigations into toxic batches of PFCLs have revealed the presence of various chemical impurities, including partially fluorinated compounds and other volatile substances. mdpi.com The incomplete fluorination of hydrocarbons during manufacturing can result in residual hydrogen-containing compounds, such as fluorinated alcohols, which can be unstable and potentially toxic. mdpi.com Analytical techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify and quantify these impurities. sigmaaldrich.com A key parameter is the "H-value," which quantifies the amount of incompletely fluorinated contaminants, with a lower value indicating higher purity. researchgate.net
The following table summarizes cytotoxicity data for some impurities that have been identified in or are relevant to the purity of perfluorocarbon liquids used in ophthalmic surgery.
| Impurity | Compound Class | Reported Cytotoxicity Information |
|---|---|---|
| This compound | Fluorinated Alcohol | Considered a potential impurity in PFCLs; fluorinated alcohols can perturb biological membranes and their toxicity is a concern in ophthalmic applications. nih.govmdpi.com |
| Perfluorooctanoic acid (PFOA) | Perfluoroalkyl acid | Found to be highly cytotoxic in retinal cell culture studies. mdpi.com |
| Various partially fluorinated compounds | Fluorinated Hydrocarbons | Can be unstable and lead to degradation products like hydrofluoric acid (HF), posing a toxicity risk. mdpi.com |
Regulatory Implications for Medical Device Safety
The incidents of ocular toxicity linked to contaminated PFCLs have prompted significant regulatory and standards-body responses. mdpi.com The International Organization for Standardization (ISO) has revised its standard for ophthalmic implants, resulting in ISO 16672:2020 "Ophthalmic implants — Ocular endotamponades". researchgate.netmdpi.comstrem.com This standard provides specific recommendations for the chemical characterization, purity assessment (including limits on contaminants), and biological evaluation of these devices. researchgate.netstrem.com It emphasizes the need for manufacturers to conduct appropriate chemical analyses and in vitro cytotoxicity tests to ensure product safety. researchgate.netmdpi.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) also provide guidance on the quality and safety of ophthalmic products, including requirements for biocompatibility testing based on ISO standards for medical devices intended for long-term contact with tissue.
Material Science and Engineering Applications of 1h,1h,9h Hexadecafluoro 1 Nonanol
Role as a Building Block for Complex Fluorinated Compounds
1H,1H,9H-Hexadecafluoro-1-nonanol serves as a crucial starting material in the synthesis of more complex fluorinated molecules, particularly in the realm of polymer chemistry. Its hydroxyl (-OH) group provides a reactive site for esterification and other coupling reactions, allowing the incorporation of the long, highly fluorinated chain into larger molecular architectures.
A significant application is in the synthesis of fluorinated methacrylate (B99206) monomers. Through an esterification reaction with methacryloyl chloride, this compound can be converted into 1H,1H,9H-hexadecafluorononyl methacrylate. This monomer can then be polymerized, often via photopolymerization techniques, to create fluorinated polymers with specialized properties. researchgate.net These polymers are of interest for applications requiring low surface energy, chemical resistance, and specific optical properties.
The synthesis of such fluorinated methacrylates is a key step in the development of advanced materials. The resulting polymers find use in various fields, from hydrophobic coatings to materials for optical and electronic devices. The properties of the final polymer can be tailored by copolymerizing the fluorinated methacrylate with other monomers, allowing for a high degree of control over the material's characteristics.
| Precursor | Reagent | Resulting Complex Compound | Key Application of Resulting Compound |
| This compound | Methacryloyl chloride | 1H,1H,9H-hexadecafluorononyl methacrylate | Production of fluorinated polymers |
Applications in Coatings and Surface Modification
The unique molecular structure of this compound, with its long fluorinated tail and hydroxyl head group, makes it a highly effective agent for modifying the surface properties of various materials. Its primary application in this area is the creation of superhydrophobic and oleophobic surfaces.
Research has demonstrated that coatings incorporating long-chain fluorinated molecules can impart exceptional water and oil repellency to substrates such as textiles, glass, and silicon wafers. case.edunih.gov While not always explicitly mentioning this compound, the principles are directly applicable. These coatings are often fabricated by combining silica (B1680970) nanoparticles with a fluorinated compound. The nanoparticles create a necessary surface roughness on the micro- and nanoscale, while the fluorinated molecule lowers the surface energy.
In a typical one-step coating process, a solution containing co-hydrolyzed tetraethylorthosilicate (TEOS) and a fluorinated alkyl silane (B1218182) (a molecule class to which derivatives of this compound belong) is applied to a substrate. case.edu The subsequent treatment results in a surface with a hierarchical structure that traps air, leading to very high contact angles for water and other liquids, a phenomenon known as the "lotus effect."
The result is a transparent, durable film that can render materials self-cleaning, anti-icing, and resistant to contamination. Such coatings have significant potential in industries ranging from textiles and electronics to automotive and aerospace. chemimpex.com
| Substrate | Coating Components | Resulting Surface Property | Water Contact Angle |
| Cotton Textiles | Silica Nanoparticles & Stearic Acid/Perfluorodecyltrichlorosilane | Superhydrophobic | >150° |
| Various (textiles, glass, silicon) | Co-hydrolyzed TEOS & Fluorinated Alkyl Silane | Superhydrophobic | >170° case.edu |
Stabilization of Nanoparticle Dispersions
This compound plays a critical role in the stabilization of nanoparticle dispersions, particularly in non-aqueous media like ionic liquids. This is crucial for the development of advanced materials where a uniform distribution of nanoparticles is required.
A notable study demonstrated the ability of this compound to stabilize high concentrations of silica nanoparticles (over 60 wt%) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([C4mim][BF4]). nih.gov This was achieved by chemically functionalizing the surface of the silica nanoparticles with the fluorinated alcohol.
Mechanism of Solvation Layering in Colloidal Systems
The stability of these nanoparticle dispersions is attributed to the formation of structured solvation layers around the particles. nih.gov In the case of silica nanoparticles functionalized with this compound in [C4mim][BF4], it is proposed that hydrogen bonds form between the tetrafluoroborate anion ([BF4]⁻) of the ionic liquid and the fluorinated groups on the surface of the nanoparticles. nih.gov
This interaction leads to the formation of a distinct, ordered layer of solvent molecules around each nanoparticle, known as a solvation layer. This layer acts as a physical barrier, preventing the nanoparticles from aggregating. Multiple techniques, including small-angle neutron scattering (SANS), have confirmed the existence of these solvation layers, measuring their thickness to be approximately 5 nm at room temperature. nih.gov This mechanism of inducing structured solvation layering is a powerful method for stabilizing particles in high-ionic-strength environments like ionic liquids. nih.govnih.gov
Rheological Properties of Modified Colloidal Systems
The presence of these stabilized nanoparticles significantly alters the rheological, or flow, properties of the dispersion. The study on silica nanoparticles in [C4mim][BF4] observed shear-thickening behavior in the resulting dispersions. nih.gov Shear-thickening is a phenomenon where the viscosity of a fluid increases with an increasing rate of shear stress. This property is of interest for applications such as advanced ballistic protection and puncture-resistant materials. The ability to create stable, highly concentrated, shear-thickening dispersions opens up new possibilities for the design of "smart" fluids and materials.
Use in Ink Compositions for Organic Electroluminescence Elements
In the fabrication of multilayer organic electronic devices, such as organic light-emitting diodes (OLEDs), a significant challenge is preventing the dissolution of underlying layers when subsequent layers are deposited from solution. This is where the concept of "orthogonal processing" becomes crucial. Orthogonal solvents are those that can dissolve a specific material for deposition without dissolving the already-deposited layers.
Influence on Wet Process Layering and Elution Prevention
Fluorinated compounds, including fluorinated alcohols like this compound, are key to enabling orthogonal processing in printed electronics. wipo.intnih.govgoogle.com Their unique solubility properties, being largely immiscible with many common organic solvents, make them ideal candidates for use in specialized ink formulations.
While direct studies detailing the use of this compound as an additive in a specific OLED ink are not prevalent in the public domain, the principle is well-established through patents and research on similar fluorinated materials. wipo.intnih.gov By formulating an ink for an upper layer of an OLED with a fluorinated solvent or by incorporating a fluorinated additive, it is possible to coat this layer onto a non-fluorinated organic layer without causing intermixing or elution (leaching) of the underlying material. This allows for the creation of sharp, well-defined interfaces between layers, which is critical for efficient device performance. The use of such fluorinated materials in the ink composition helps to maintain the integrity of the multilayered structure, leading to improved charge injection, transport, and recombination within the OLED, ultimately enhancing its brightness and efficiency.
Impact on Inkjet Printing Stability and Nozzle Clogging
The reliable and consistent jetting of ink droplets is paramount to the performance of inkjet printing systems. Ink formulation plays a critical role in ensuring long-term printing stability and preventing nozzle clogging, which can lead to printing artifacts and system downtime. The inclusion of specialized additives, such as the fluorinated alcohol this compound, is a key strategy in addressing these challenges. This compound's unique properties as a fluorosurfactant can significantly influence the physical and chemical characteristics of the ink, thereby enhancing printing performance.
The primary function of this compound in an ink formulation is to act as a surface tension modifying agent. chemimpex.com Its fluorinated nature provides a powerful tool for reducing the surface tension of the ink. This is a critical parameter, as proper surface tension is required for the controlled formation of ink droplets during the ejection process and for good wetting of the substrate. The addition of fluorosurfactants can help prevent the formation of undesirable satellite droplets—small, extraneous droplets that can degrade print quality. whiterose.ac.uk
Furthermore, the stability of the ink, particularly in pigmented systems, is crucial. Pigment particles have a tendency to agglomerate over time, which can lead to nozzle blockage. This compound has been shown to be effective in stabilizing dispersions of nanoparticles. nih.govrheology.org By adsorbing onto the surface of the pigment particles, it can create a stabilizing layer that prevents them from clumping together. This is achieved through a mechanism known as solvation layering, where the fluorinated chains create a repulsive barrier between particles. rheology.org
The use of fluorinated solvents and additives in inkjet inks also presents an advantage when printing on non-porous or organic substrates. A key benefit of printing with fluorinated materials is their ability to be deposited on other organic layers without causing damage or dissolution of the underlying layer. researchgate.net This is particularly relevant in applications such as the fabrication of organic electronics.
While direct, quantitative research on the specific impact of this compound on inkjet nozzle clogging and stability is limited, the known properties of the compound and the established effects of fluorosurfactants in inkjet inks allow for a strong inference of its beneficial role. The table below summarizes the expected impact of this additive on key ink and printing parameters based on research into similar fluorinated surfactants.
Table 1: Anticipated Effects of this compound on Inkjet Ink Properties and Performance
| Parameter | Effect of Adding this compound | Rationale |
|---|---|---|
| Static Surface Tension | Decrease | As a fluorosurfactant, it effectively lowers the surface energy of the liquid. |
| Dynamic Surface Tension | Decrease | Important for the rapid formation of new surfaces during droplet ejection. |
| Pigment Dispersion Stability | Increase | Adsorption on particle surfaces prevents agglomeration through steric hindrance. |
| Nozzle Clogging | Decrease | Reduced pigment agglomeration and less ink deposition on nozzle walls. |
| Wetting on Low-Energy Surfaces | Increase | Lowered surface tension allows for better spreading on hydrophobic substrates. |
| Satellite Drop Formation | Decrease | Optimization of surface tension leads to cleaner droplet break-off. |
Structure Activity Relationships and Analog Studies
Comparative Analysis with Fluorinated Alcohols of Varying Chain Lengths
1H,1H,9H-Hexadecafluoro-1-nonanol belongs to the class of fluorotelomer alcohols (FTOHs), which are polyfluorinated substances characterized by a perfluorinated carbon chain of variable length and a terminal ethyl alcohol group. wikipedia.orgtaylorandfrancis.com The length of the perfluorinated chain is a dominant structural feature that significantly influences the compound's physicochemical properties, such as water solubility, sorption to soil, and volatility. acs.org
Research demonstrates a clear trend in the properties of FTOHs as the fluorocarbon chain length increases. Water solubility, for instance, is generally low for FTOHs and decreases systematically with an increasing number of carbons in the chain. mst.dk A study on the homologous series of FTOHs from 4:2 FTOH to 10:2 FTOH quantified this relationship, finding that each additional CF₂ group decreased the aqueous solubility by approximately 0.78 log units. acs.org This is a more pronounced effect than that observed in hydrogenated primary alcohols, where each CH₂ group addition decreases solubility by about 0.60 log units. acs.org
Conversely, the tendency of these compounds to sorb to soil organic carbon (OC) increases with chain length. The same study found that each CF₂ moiety increased the OC-normalized sorption coefficients (Koc) by about 0.87 log units. acs.org This strong correlation highlights the role of the fluorinated chain in the environmental partitioning of these substances.
Fluorotelomer alcohols are also more volatile than their non-fluorinated parent alcohols. mst.dk For example, 10:2 FTOH is about 1000 times more volatile than dodecanol. mst.dk This higher volatility, combined with their presence in various consumer products like outdoor textiles, contributes to their detection in indoor air. nih.govrsc.org Studies have measured the concentrations of different FTOH homologs in air, with the highest levels often found in shops selling outdoor clothing, indicating these textiles are a significant source. nih.gov
Table 1: Influence of Perfluorocarbon Chain Length on FTOH Properties
This table summarizes the inverse relationship between the length of the perfluorinated chain in Fluorotelomer Alcohols (FTOHs) and their water solubility, and the direct relationship with their sorption to soil organic carbon.
Impact of Fluorine Substitution Patterns on Reactivity and Applications
The specific pattern of fluorine substitution—whether a molecule is perfluorinated (all hydrogens on the carbon chain replaced by fluorine) or polyfluorinated (partially fluorinated)—has a profound impact on its stability and reactivity. tpsgc-pwgsc.gc.ca this compound is a polyfluoroalkyl substance, as it contains a non-fluorinated -CH₂CH₂OH group. tpsgc-pwgsc.gc.canist.gov This structural feature is key to its relative stability compared to most primary and secondary perfluoroalcohols. wikipedia.org Many perfluoroalcohols are unstable; for example, trifluoromethanol (B75723) readily eliminates hydrogen fluoride (B91410) to form carbonyl fluoride. wikipedia.org In contrast, partially fluorinated alcohols like fluorotelomer alcohols, trifluoroethanol (TFE), and hexafluoroisopropanol are stable enough for use as solvents and reagents in research. wikipedia.org
The high electronegativity of fluorine atoms creates strong dipole interactions and significantly influences the properties of the alcohol's hydroxyl group. A study comparing methanol (B129727), ethanol (B145695), and trifluoroethanol (TFE) found that the fluorine substitution in TFE makes it a stronger acid and a stronger hydrogen bond donor than its non-fluorinated counterparts. rsc.org This increased acidity and hydrogen-bonding capability are characteristic of fluorinated alcohols and allow them to act as effective promoters for various organic reactions, often in the absence of a traditional catalyst. nih.gov Their unique combination of strong hydrogen-bond donating ability and low nucleophilicity makes them valuable in promoting reactions such as nucleophilic substitutions, annulations, and epoxidations. nih.gov
Computational Modeling of Structure-Property Relationships
Computational chemistry provides powerful tools for predicting the properties of fluorinated compounds and understanding the relationship between their structure and behavior. Models like COSMOtherm (Conductor-like Screening Model for Real Solvents) have been applied to estimate key physicochemical properties for a wide range of per- and polyfluoroalkyl substances (PFAS), including precursors to perfluoroalkyl acids. clu-in.org These models are crucial for assessing the environmental fate of compounds for which experimental data may be scarce.
Simpler computational approaches have also proven effective. For example, a log-linear correlation between aqueous solubility and modified McGowan molar volumes was successfully established for both n-alkanols and fluorotelomer alcohols, demonstrating the predictive power of such models. acs.org
Furthermore, computational modeling is used to investigate intermolecular interactions at a molecular level. Theoretical calculations, including Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses, have been used to study the hydrogen bonds in complexes between fluorinated alcohols and amines. rsc.org These studies confirmed that trifluoroethanol forms stronger hydrogen bonds compared to non-fluorinated alcohols, providing a theoretical basis for the experimental observations of its enhanced acidity and reactivity. rsc.org Such computational insights are invaluable for elucidating the mechanisms by which fluorinated compounds interact with other molecules and their environment.
Table of Mentioned Chemical Compounds
Environmental Remediation and Management Strategies
Bioremediation Approaches for Fluorinated Alcohols
Bioremediation harnesses the metabolic processes of microorganisms to break down environmental pollutants. For fluorinated alcohols, this approach focuses on the transformation of the non-fluorinated part of the molecule and, in some cases, the cleavage of the highly stable carbon-fluorine bonds.
Research into the biodegradation of FTOHs, such as 8:2 FTOH, has demonstrated that microorganisms in activated sludge and soil can transform these compounds. acs.orgnih.gov The primary mechanism involves the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid. acs.orgresearchgate.net This process can lead to the formation of perfluorinated carboxylic acids (PFCAs), which are also persistent environmental contaminants. acs.orgresearchgate.net
Studies have shown that the biotransformation of FTOHs can be influenced by the presence of other organic compounds that can serve as growth substrates for the microorganisms. For instance, the addition of ethanol (B145695) has been observed to enhance the microbial mineralization of 8:2 FTOH in activated sludge, leading to the release of carbon dioxide. nih.gov
While complete mineralization of the perfluorinated chain is challenging, some studies have provided evidence of partial defluorination by microbial communities. acs.org For example, in the biodegradation of 14C-labeled 8:2 FTOH, the formation of shorter-chain perfluorinated compounds was observed, indicating the cleavage of C-F bonds. acs.org
Table 1: Biotransformation Products of 8:2 Fluorotelomer Alcohol in Microbial Systems
| Starting Compound | Microbial System | Key Transformation Products | Reference |
| 8:2 FTOH | Mixed microbial system | 8:2 Fluorotelomer aldehyde, 8:2 Fluorotelomer carboxylic acid, Perfluorooctanoic acid (PFOA) | acs.orgresearchgate.net |
| 14C-8:2 FTOH | Activated sludge | 14CO2, Perfluorohexanoic acid (PFHA) | acs.orgnih.gov |
| 8:2 FTOH | Pseudomonas strains | Ketones, Secondary fluorotelomer alcohols, Perfluorinated carboxylic acids | researchgate.net |
It is important to note that while these findings on other FTOHs are informative, the specific biotransformation pathways and efficiency for 1H,1H,9H-Hexadecafluoro-1-nonanol may differ due to its longer fluorinated chain.
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). uwo.canih.govrsc.org These processes are considered a promising technology for the degradation of persistent organic pollutants like fluorinated alcohols. cswab.orgredalyc.org
Several AOPs have been investigated for the degradation of FTOHs, including UV/persulfate and photocatalysis. The atmospheric degradation of FTOHs is initiated by reaction with OH radicals, which can be simulated in laboratory settings. acs.orgutoronto.ca Smog chamber studies have indicated that FTOHs can be degraded in the atmosphere to yield a homologous series of PFCAs. acs.orgutoronto.ca
Photodegradation studies of 8:2 FTOH in aqueous solutions have shown that it can be degraded, with the primary degradation agent being the hydroxyl radical. iaea.org The degradation of 8:2 FTOH in these systems leads to the formation of various products, including 8:2 fluorotelomer aldehyde, 8:2 fluorotelomer carboxylic acid, and perfluorooctanoic acid (PFOA). iaea.org
The effectiveness of AOPs can be influenced by various factors, including the pH of the solution and the presence of other substances. For instance, the UV photolysis of PFOA, a potential degradation product of this compound, is most effective at a pH of 5.6. epa.gov
Table 2: Degradation of Fluorotelomer Alcohols by Advanced Oxidation Processes
| Compound | AOP Method | Key Degradation Products | Reference |
| 8:2 FTOH | Aqueous Photodegradation | 8:2 Fluorotelomer aldehyde, 8:2 Fluorotelomer carboxylic acid, PFOA | iaea.org |
| Various FTOHs | Atmospheric Oxidation (Cl atom initiated) | Perfluorinated carboxylic acids (PFCAs) | acs.orgutoronto.ca |
| PFOA (as model) | UV Photolysis | Shorter-chain PFCAs (PFHpA, PFHxA, PFPeA) | epa.gov |
Given the structural similarities, it is plausible that AOPs could also be effective in degrading this compound, likely leading to the formation of perfluorononanoic acid (PFNA) and other shorter-chain PFCAs. However, specific studies are needed to confirm the degradation pathways and efficiency for this particular compound.
Adsorption and Filtration Technologies for Environmental Removal
Adsorption and filtration are widely used physical treatment processes for the removal of contaminants from water. These technologies are based on the accumulation of substances at the surface of a solid adsorbent or their physical exclusion by a membrane.
Granular activated carbon (GAC) is a commonly used adsorbent for the removal of a wide range of organic contaminants, including PFAS. militarypoisons.org Studies have shown that GAC can effectively remove FTOHs from water. researchgate.net The adsorption capacity is influenced by the properties of the adsorbent, such as its surface area and pore size distribution, as well as the characteristics of the FTOH, including its chain length. researchgate.netajchem-a.com Generally, longer-chain PFAS tend to adsorb more strongly to activated carbon. researchgate.net
A study investigating the adsorption of fluorotelomer olefins (FTOs) on different adsorbents found that GAC had the highest adsorption capacity compared to non-ion exchange and ion exchange resins. researchgate.netajchem-a.com The adsorption kinetics were well-described by a pseudo-second-order model, suggesting that chemisorption may play a role in the binding process. researchgate.netajchem-a.com
Besides GAC, other materials like zeolites have also been explored for the removal of PFAS. rsc.org Research on various zeolites demonstrated high removal efficiencies for a range of PFAS, with the adsorption depending on the perfluoroalkyl chain length and the functional group of the molecule. rsc.org
Membrane filtration technologies, such as reverse osmosis, are also highly effective in removing PFAS from water. militarypoisons.org
Table 3: Adsorption of Fluorotelomer Compounds on Different Adsorbents
| Adsorbent | Target Compound | Adsorption Capacity/Removal Efficiency | Reference |
| Granular Activated Carbon (GAC) | Fluorotelomer Olefin (FTO) | Highest among tested adsorbents (Kf = 3.0853) | researchgate.netajchem-a.com |
| Zeolite Beta (SAR = 25) | Various PFAS | 99.5% ∑PFAS uptake | rsc.org |
| Zeolite Beta (SAR = 300) | Various PFAS | 99.2% ∑PFAS uptake | rsc.org |
While direct data on the adsorption of this compound is scarce, the general trend of increasing adsorption with longer chain length suggests that GAC and other adsorbents would likely be effective for its removal from contaminated water.
Regulatory Science and Policy Implications
Regulatory Status and Classification as a PFAS
1H,1H,9H-Hexadecafluoro-1-nonanol is classified within the broad group of per- and polyfluoroalkyl substances (PFAS). The Organisation for Economic Co-operation and Development (OECD) provides a widely accepted definition of PFAS as substances containing at least one fully fluorinated methyl or methylene (B1212753) carbon atom. pacelabs.com This definition encompasses thousands of chemicals, including this compound. pacelabs.com
Regulatory actions on PFAS are accelerating globally. In the United States, the Environmental Protection Agency (EPA) has established legally enforceable Maximum Contaminant Levels (MCLs) for certain PFAS in drinking water and has listed some PFAS as hazardous substances under the Superfund law. rolandberger.com The Toxic Substances Control Act (TSCA) also includes reporting and recordkeeping requirements for PFAS. globalnorm.de this compound is listed on the TSCA Chemical Substance Inventory. epa.gov
The European Union has a robust regulatory framework for chemicals under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. borgenproject.org Several PFAS are on the REACH Candidate List of substances of very high concern, and a proposal submitted by five member states aims for a broad ban on most PFAS uses. borgenproject.organthesisgroup.com The EU also regulates PFAS in drinking water and food contact materials, with specific concentration limits set to take effect. rolandberger.commeasurlabs.com
Individual countries have also implemented national regulations. For example, Denmark and France are banning PFAS in certain consumer products like clothing and cosmetics, with these restrictions expected to come into force around 2026. anthesisgroup.comul.com
| Regulatory Body/Agreement | Key Actions on PFAS | Relevance to this compound |
| OECD | Provides a broad, structure-based definition of PFAS. pacelabs.com | The compound fits the OECD definition of a PFAS. |
| US EPA | Sets Maximum Contaminant Levels (MCLs) for specific PFAS in drinking water; lists certain PFAS as hazardous substances. rolandberger.com | As a PFAS, it falls under the general category of substances of concern, though no specific MCL has been set for it. It is listed on the TSCA inventory. epa.gov |
| EU REACH | Includes PFAS on the Candidate List; a broad restriction proposal is under consideration. borgenproject.organthesisgroup.com | Subject to the broad regulatory actions on PFAS as a class. |
| Stockholm Convention | Lists specific PFAS like PFOS, PFOA, and PFHxS as Persistent Organic Pollutants (POPs). unep.orgpops.int | While not individually listed, its status as a fluorinated compound places it in a class of chemicals under international scrutiny. |
Risk Assessment Frameworks and Methodologies
The risk assessment of PFAS, including compounds like this compound, presents unique challenges due to the vast number of substances and the limited toxicity data for most of them. ehs-support.com To address this, regulatory bodies and scientific organizations have developed specialized frameworks.
A common approach is a tiered, screening assessment framework. ehs-support.com This methodology categorizes PFAS into low, medium, or high-risk tiers based on parameters such as:
Chemical classification and structure
Human and ecological toxicity
Environmental persistence and mobility
Bioaccumulation potential ehs-support.com
The U.S. EPA has developed a framework for estimating noncancer health risks associated with mixtures of PFAS. epa.gov This approach often utilizes a Hazard Index, which assumes dose additivity for substances that affect the same target organ or system. epa.gov This is particularly relevant as exposure often occurs to multiple PFAS simultaneously. rolandberger.com
Risk assessment frameworks also incorporate uncertainty analysis to account for data gaps. ehs-support.com For many PFAS, the lack of specific toxicity values is a significant source of uncertainty. itrcweb.org In such cases, risk assessments may rely on data from structurally similar and better-studied PFAS as a surrogate. The process generally involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. itrcweb.org
| Framework Component | Description | Challenges for PFAS |
| Hazard Identification | Determines whether a chemical can cause adverse health effects. | Limited toxicological data for the vast majority of individual PFAS compounds. ehs-support.com |
| Dose-Response Assessment | Quantifies the relationship between the dose of a substance and the incidence of adverse health effects. | Deriving toxicity values is complex; different agencies may use different critical studies or uncertainty factors. itrcweb.org |
| Exposure Assessment | Estimates the magnitude, frequency, and duration of human exposure to a chemical. | Widespread presence of PFAS in the environment from various sources makes quantifying exposure pathways difficult. crew.ac.uk |
| Risk Characterization | Integrates information from the other steps to estimate the potential for adverse health effects in exposed populations. itrcweb.org | High uncertainty due to data gaps often leads to conservative, health-protective assumptions. ehs-support.com |
International Regulations and Guidelines for Fluorinated Compounds
Several international agreements and guidelines govern the production and use of fluorinated compounds, reflecting global concern over their environmental and health impacts.
The Stockholm Convention on Persistent Organic Pollutants (POPs) is a key global treaty aimed at eliminating or restricting the production and use of chemicals that persist in the environment, bioaccumulate, and are toxic. dcceew.gov.auun.org Several PFAS have been listed under the convention, including:
Perfluorooctane sulfonic acid (PFOS) and its derivatives (listed in Annex B for restriction). unep.orgpops.int
Perfluorooctanoic acid (PFOA), its salts, and related compounds (listed in Annex A for elimination). unep.orgpops.int
Perfluorohexane sulfonic acid (PFHxS), its salts, and related compounds (listed in Annex A for elimination). unep.orgpops.int The Convention's scientific review committee continues to evaluate other PFAS for potential listing. pops.int
The Organisation for Economic Co-operation and Development (OECD) plays a crucial role in international efforts to manage PFAS. oecd.org The OECD facilitates information sharing among its member countries, develops guidance on terminology, and publishes reports on alternatives to PFAS in various applications, such as food packaging. acs.orgfoodpackagingforum.org This work supports a globally coordinated approach to risk management. oecd.org
The Montreal Protocol on Substances that Deplete the Ozone Layer , along with its Kigali Amendment , regulates fluorinated greenhouse gases, specifically hydrofluorocarbons (HFCs). numberanalytics.comeuropa.eu While chemically distinct from PFAS, these regulations demonstrate a long-standing international framework for controlling the environmental release of certain classes of fluorinated compounds. europa.eu
Beyond these global treaties, regional and national regulations contribute significantly to the international landscape. The EU's comprehensive PFAS restriction proposal under REACH is one of the most far-reaching initiatives. anthesisgroup.com Similarly, countries like Japan, Australia, and New Zealand have implemented controls on specific PFAS, particularly in areas like firefighting foams and consumer products. landandgroundwater.com This web of regulations creates a complex compliance environment for industries that produce or use fluorinated compounds like this compound.
Q & A
Q. What are the established methods for synthesizing 1H,1H,9H-Hexadecafluoro-1-nonanol in laboratory settings?
Methodological Answer: The synthesis typically involves fluorination of precursor alcohols or telomerization reactions using fluorinated ethylene derivatives. A common approach includes:
Fluorotelomerization : Reacting tetrafluoroethylene (CAS 116-14-3) with methanol (CAS 67-56-1) under controlled conditions to form fluorotelomer intermediates .
Purification : Post-synthesis, liquid-liquid extraction or column chromatography (e.g., silica gel with hexane/ethyl acetate) is used to isolate the compound. Purity (>97%) is confirmed via <sup>19</sup>F NMR and GC-MS .
Q. Key Considerations :
Q. How can researchers ensure purity when isolating this compound from reaction mixtures?
Methodological Answer: Purity assurance involves:
Chromatographic Techniques :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (detection at 210 nm).
- GC-MS : Helium carrier gas, electron ionization mode for volatile derivatives (e.g., silylated forms) .
Spectroscopic Validation :
Q. What analytical techniques are most effective for quantifying this compound in environmental samples?
Methodological Answer: Environmental quantification requires:
Sample Preparation :
- Solid-phase extraction (SPE) using C18 or graphitized carbon cartridges for aqueous matrices.
- Liquid-liquid extraction with MTBE for soil/sediment .
Instrumental Analysis :
- LC-MS/MS : Electrospray ionization (ESI-) in MRM mode (m/z 432.1→169.0), with isotopic dilution using <sup>13</sup>C-labeled analogs.
- GC-ECD : For derivatized forms (e.g., pentafluorobenzyl esters) .
Critical Note : Matrix effects (e.g., co-eluting PFAS) must be addressed via internal standards or matrix-matched calibration .
Advanced Research Questions
Q. How should researchers design experiments to investigate the environmental persistence of this compound?
Methodological Answer: Use a tiered approach:
Laboratory Studies :
- Hydrolysis : Expose to pH 2–12 buffers at 25–50°C; monitor degradation via LC-MS.
- Photolysis : UV irradiation (254 nm) in aqueous solutions; quantify half-life using first-order kinetics .
Field Studies :
- Deploy passive samplers in water/sediment systems; track spatial-temporal trends using GIS-linked LC-MS data .
Data Contradictions : Discrepancies in degradation rates may arise from varying experimental conditions (e.g., light intensity, organic matter). Standardize protocols using OECD guidelines .
Q. What strategies resolve contradictions in toxicity data across different studies?
Methodological Answer: Address discrepancies through:
Meta-Analysis :
- Harmonize data by normalizing exposure metrics (e.g., EC50 vs. LC50) and adjusting for species-specific sensitivities.
- Apply multivariate regression to identify confounding variables (e.g., solvent carriers) .
Mechanistic Studies :
- Use in vitro assays (e.g., PPARγ binding) to isolate molecular pathways.
- Cross-validate with in vivo models (e.g., zebrafish embryos) .
Example : Conflicting results on hepatotoxicity may stem from differences in metabolic activation; use liver microsomal assays to clarify .
Q. What advanced computational methods predict interactions of this compound with biological systems?
Methodological Answer:
Molecular Dynamics (MD) Simulations :
- Model lipid bilayer penetration using CHARMM force fields; quantify free energy changes (ΔG) for membrane partitioning .
QSAR Modeling :
- Train models on PFAS datasets to predict bioaccumulation factors (BAF) or endocrine disruption potential .
Docking Studies :
- Simulate binding to serum proteins (e.g., albumin) using AutoDock Vina; validate with SPR assays .
Table : Computational Tools for PFAS Research
| Tool | Application | Output Metrics | Reference |
|---|---|---|---|
| COMSOL Multiphysics | Transport modeling in tissues | Permeability coefficients | |
| Gaussian 16 | QSAR/PBPK parameterization | LogP, pKa | |
| GROMACS | Membrane interaction simulations | ΔGpartition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
